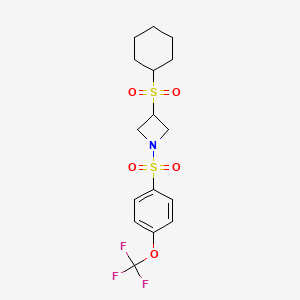

3-(Cyclohexylsulfonyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

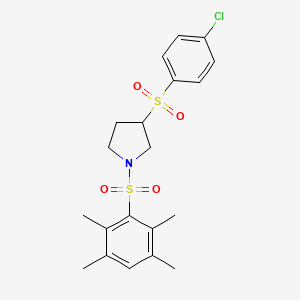

The synthesis of such a compound would likely involve several steps, including the formation of the azetidine ring, and the introduction of the sulfonyl and trifluoromethoxy groups. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The azetidine ring provides a rigid, three-dimensional structure, while the sulfonyl and trifluoromethoxy groups may influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The azetidine ring might undergo reactions at the nitrogen atom or at the carbon atoms of the ring. The sulfonyl and trifluoromethoxy groups could also participate in reactions, depending on the specific conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. The presence of the azetidine ring, the sulfonyl groups, and the trifluoromethoxy group would all contribute to these properties .Scientific Research Applications

Efficient Synthesis and Cyclization Methods

- Azetidine Synthesis : A study by Fritz et al. (2012) describes an efficient synthesis of azetidines using arylglycine derivatives, which could potentially include compounds similar to the one , highlighting a broad scope for the synthesis of azetidine derivatives Sven P. Fritz et al., 2012.

Medicinal Chemistry Applications

- Antibacterial and Antimicrobial Activity : Parvez et al. (2010) and Darwish et al. (2014) have explored the antibacterial potential of monocyclic β-lactams and synthesized heterocyclic compounds incorporating sulfamoyl moiety, respectively. These studies suggest that azetidine derivatives, due to their structural features, could be explored for their antibacterial and antimicrobial efficacy Ali Parvez et al., 2010; E. Darwish et al., 2014.

Organic and Medicinal Chemistry Synthesis

- Cyclooxygenase-2 Inhibitors : Research by Swarbrick et al. (2009) and Black et al. (1999) on novel series of cyclooxygenase-2 inhibitors involves the use of sulfonyl and trifluoromethyl groups, indicating the relevance of such chemical groups in the development of potential therapeutic agents M. Swarbrick et al., 2009; W. Black et al., 1999.

Advanced Organic Synthesis Techniques

- Multicomponent Reactions : Xu et al. (2007) demonstrated a copper-catalyzed multicomponent reaction involving terminal alkynes, sulfonyl azides, and carbodiimides to synthesize 2-(sulfonylimino)-4-(alkylimino)azetidine derivatives. This study showcases the utility of complex azetidine derivatives in synthetic organic chemistry Xiaoliang Xu et al., 2007.

Safety And Hazards

Future Directions

The future research directions for this compound could include studying its synthesis, reactions, and potential applications. This could involve developing new synthetic routes, investigating its reactivity under different conditions, and exploring its use in various fields such as medicine or materials science .

properties

IUPAC Name |

3-cyclohexylsulfonyl-1-[4-(trifluoromethoxy)phenyl]sulfonylazetidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20F3NO5S2/c17-16(18,19)25-12-6-8-14(9-7-12)27(23,24)20-10-15(11-20)26(21,22)13-4-2-1-3-5-13/h6-9,13,15H,1-5,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXEHAVBNNVUJMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)C2CN(C2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20F3NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Cyclohexylsulfonyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-3-pentyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-(benzylthio)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2564231.png)

![4-(azepan-1-ylsulfonyl)-N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)benzamide](/img/structure/B2564236.png)

![8-[(4-benzylpiperazin-1-yl)methyl]-7-heptyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2564237.png)

![3-[(2S,4R)-4-methoxypyrrolidin-2-yl]-4H-1,2,4-triazole hydrochloride](/img/structure/B2564239.png)

![5-[(2,6-dichlorophenyl)sulfanyl]-4-{[(4-methoxybenzyl)oxy]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2564244.png)